2-Cyano-4-fluorobenzene-1-sulfonyl chloride
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Overview
Description
2-Cyano-4-fluorobenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol . It is a solid compound that is typically stored in an inert atmosphere at temperatures between 2-8°C . This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 2-cyano-4-fluorobenzenesulfonyl chloride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-4-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with suitable reagents to form new compounds.
Oxidation and Reduction Reactions: Although less common, it can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in solvents like dichloromethane, acetonitrile, or tetrahydrofuran.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines can produce sulfonamide derivatives, while reaction with alcohols can yield sulfonate esters.
Scientific Research Applications
2-Cyano-4-fluorobenzene-1-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of biomolecules for research purposes. It can be used to attach fluorescent labels or other functional groups to proteins and nucleic acids.
Medicine: In medicinal chemistry, it is used in the development of new drugs and therapeutic agents. Its reactivity allows for the creation of complex molecules with potential biological activity.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity is exploited in various chemical synthesis processes to create new compounds with desired properties.
Comparison with Similar Compounds
4-Fluorobenzenesulfonyl chloride: Similar in structure but lacks the cyano group, making it less reactive in certain reactions.
2-Bromo-4-fluorobenzenesulfonyl chloride: Contains a bromine atom instead of a cyano group, which affects its reactivity and applications.
Uniqueness: 2-Cyano-4-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both cyano and sulfonyl chloride groups, which confer high reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-cyano-4-fluorobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-6(9)3-5(7)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBPZIFIFCHHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261674-26-3 |
Source
|
Record name | 2-cyano-4-fluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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